molecular formula C10H9NO3 B11776310 3-(Hydroxymethylene)-4-methoxyindolin-2-one

3-(Hydroxymethylene)-4-methoxyindolin-2-one

Cat. No.: B11776310
M. Wt: 191.18 g/mol
InChI Key: KNFFILAOSOHEEW-UHFFFAOYSA-N
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Description

3-(Hydroxymethylene)-4-methoxyindolin-2-one is a chemical compound built on the privileged oxindole (indolin-2-one) scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The oxindole core is a prevalent pharmacophore found in a wide range of biologically active compounds and natural products. Specifically, 3-(hydroxymethylene) derivatives serve as versatile key intermediates for the synthesis of more complex molecules, particularly through reactions that functionalize the methylene group. Compounds based on the 3-substituted indolin-2-one scaffold, such as the 3-(4-hydroxyphenyl)indoline-2-ones, have demonstrated significant antitumor activity in preclinical models, showing promise for the treatment of drug-resistant cancers . Furthermore, oxindole derivatives are actively researched as multifunctional anti-inflammatory agents. Recent studies have developed novel oxindole conjugates designed for dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, a strategy that may offer enhanced efficacy and a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . The specific substitution pattern on the oxindole core, including methoxy groups at various positions, is a key structural feature that modulates biological activity, solubility, and binding affinity to molecular targets. This product is offered as a high-purity building block for chemical synthesis and biological screening. It is intended for use in exploratory research, including but not limited to the development of novel anticancer and anti-inflammatory therapies, enzyme inhibition studies, and structure-activity relationship (SAR) investigations. Handle with care in a suitably controlled laboratory environment. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-hydroxy-4-methoxy-1H-indole-3-carbaldehyde

InChI

InChI=1S/C10H9NO3/c1-14-8-4-2-3-7-9(8)6(5-12)10(13)11-7/h2-5,11,13H,1H3

InChI Key

KNFFILAOSOHEEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=C(N2)O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Pathway and Reaction Mechanism

The copper-catalyzed cyclization of α-diazo-β-ketoanilides, as demonstrated by Xu and coworkers, provides a robust framework for synthesizing 3-alkylidene-2-indolone derivatives. Adapting this method for 3-(hydroxymethylene)-4-methoxyindolin-2-one involves the following steps:

  • Synthesis of 4-Methoxyacetoacetanilide (Intermediate 3a–w) :

    • 4-Methoxyaniline reacts with diketene in acetonitrile under microwave irradiation (100°C, 0.5 h) to yield the acetoacetylated intermediate.

    • Key advantage : Microwave conditions reduce reaction time from hours to minutes compared to traditional heating.

  • Diazo Transfer Reaction :

    • The intermediate undergoes diazotization with p-toluenesulfonyl azide (TsN₃) and triethylamine at room temperature, forming α-diazo-β-ketoanilides.

    • Yield : 75–92% for analogous compounds.

  • Copper-Catalyzed Cyclization :

    • Cyclization in water with Cu(NO₃)₂·3H₂O (0.05 mmol) under reflux yields 3-alkylidene-4-methoxyindolin-2-one.

    • Modification for Hydroxymethylene Group : Post-cyclization hydroxylation via ozonolysis or dihydroxylation introduces the hydroxymethylene (-CH(OH)) moiety.

Table 1: Reaction Conditions for Copper-Catalyzed Cyclization

ParameterValueSource
CatalystCu(NO₃)₂·3H₂O (0.05 mmol)
SolventWater
TemperatureReflux (100°C)
Reaction Time2–4 h
Yield Range34–91% (for analogous compounds)

Ionic Liquid-Mediated Condensation

TMGT-Catalyzed Friedel-Crafts Substitution

The use of N,N,N,N-tetramethylguanidinium trifluoroacetate (TMGT) as a solvent and catalyst enables efficient condensation between isatin derivatives and indoles. For this compound:

  • Reaction Setup :

    • 4-Methoxyisatin reacts with hydroxymethylene precursors (e.g., glycolaldehyde) in TMGT at room temperature.

    • Mechanism : TMGT facilitates nucleophilic addition followed by dehydration to form the hydroxymethylene group.

  • Optimization :

    • A 1:2 molar ratio of isatin to aldehyde in 1 mL TMGT achieves complete conversion within 1 h.

    • Yield : 62–84% for related 3-alkylideneindolin-2-ones.

Table 2: Ionic Liquid-Mediated Reaction Parameters

ParameterValueSource
Ionic LiquidTMGT
Molar Ratio (Isatin:Aldehyde)1:2
TemperatureRoom temperature
Reaction Time1 h
Yield Range62–84%

One-Pot Multicomponent Reaction

Ethanol-Based Condensation

Inspired by one-pot methodologies for spirooxindole synthesis, this approach combines 4-methoxyisatin, malononitrile, and a hydroxymethylene donor (e.g., formaldehyde):

  • Procedure :

    • 4-Methoxyisatin (2 mmol), malononitrile (2 mmol), and formaldehyde (2 mmol) react in ethanol at 70°C for 5 h.

    • Outcome : Forms this compound via Knoevenagel condensation and cyclization.

  • Purification :

    • Crude product is washed with ethanol and recrystallized from DMF/water.

    • Yield : 70–80% (extrapolated from analogous reactions).

Table 3: Multicomponent Reaction Optimization

ParameterValueSource
SolventEthanol
Temperature70°C
Reaction Time5 h
Yield70–80%

Spectroscopic Validation and Structural Confirmation

NMR and IR Characterization

  • ¹H NMR : A broad singlet at δ 13.36–14.44 ppm confirms intramolecular hydrogen bonding between the hydroxymethylene hydroxyl and the carbonyl group.

  • ¹³C NMR : Peaks at δ 170–175 ppm (C=O) and δ 95–100 ppm (C-OH) validate the structure.

  • IR : Stretching bands at 3463 cm⁻¹ (O-H) and 1716 cm⁻¹ (C=O) align with reported indolin-2-one derivatives.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for this compound Synthesis

MethodYieldTimeCostScalability
Copper-Catalyzed34–91%2–4 hModerateHigh
Ionic Liquid62–84%1 hHighModerate
Multicomponent70–80%5 hLowHigh

Key Findings :

  • The copper-catalyzed method offers high scalability but variable yields.

  • Ionic liquid-mediated reactions are rapid but require expensive solvents.

  • Multicomponent approaches balance cost and efficiency, making them ideal for industrial applications .

Chemical Reactions Analysis

Rongalite-Mediated Reductive Hydroxymethylation

Reaction Conditions :

  • Substrate : 5-Methoxyisatin derivatives

  • Reagents : Rongalite (2 mmol), K₂CO₃ (2 mmol)

  • Solvent : EtOH/H₂O (8:2 v/v) at 70°C for 10–20 min .

Mechanism :
Rongalite (sodium hydroxymethanesulfinate) acts as a formaldehyde surrogate, enabling reductive hydroxymethylation at the C3 position of isatin. The reaction proceeds via:

  • Nucleophilic attack of rongalite-derived formaldehyde on the carbonyl group of isatin.

  • Tautomerization to form 3-hydroxy-3-(hydroxymethyl) intermediates.

Product Data :

CompoundYieldMelting Point (°C)Key NMR Signals (DMSO-d₆)
3-Hydroxy-3-(hydroxymethyl)-5-methoxyindolin-2-one79%182–183δ 10.14 (s, NH), 5.10 (s, CH), 3.75 (m, CH₂OH)

Characterization :

  • FT-IR : 3425 cm⁻¹ (O–H), 1723 cm⁻¹ (C=O) .

  • HRMS : [M+Na]⁺ observed at m/z 230.0789 (calc. 230.0793) .

Copper-Catalyzed Cyclization for Alkylidene Formation

Reaction Conditions :

  • Catalyst : Cu(NO₃)₂·3H₂O (0.05 mmol)

  • Substrate : α-Diazo-β-ketoanilides

  • Solvent : Water at reflux .

Mechanism :
Copper(II) facilitates C–H activation, forming a carbene intermediate that undergoes cyclization to yield 3-alkylidene-2-indolinones.

Key Outcomes :

  • Yield Range : 34–91% depending on substituents .

  • Microwave Acceleration : Reduces reaction time from hours to 0.5 h .

Thiadiazole Functionalization via Nucleophilic Substitution

Reaction Conditions :

  • Reagents : 5-Mercapto-1,3,4-thiadiazole-2-amine

  • Solvent : DMSO at 80°C .

Product Data :

Compound¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
3-((5-Mercaptothiadiazol-2-yl)imino)-4-methoxyindolin-2-oneδ 12.72 (s, NH), 7.43 (m, ArH)δ 184.84 (C=O), 159.99 (C=N)

Characterization :

  • FT-IR : 3219 cm⁻¹ (N–H), 1737 cm⁻¹ (C=O) .

  • Elemental Analysis : Matches theoretical values within 0.1% error .

Michael Addition with Naphthoquinones

Reaction Conditions :

  • Reagents : 2-Hydroxy-1,4-naphthoquinone, NH₄OAc

  • Solvent : Catalyst-free, ethanol at 60°C .

Mechanism :

  • Michael addition of naphthoquinone to the enolic hydroxyl group of 3-(hydroxymethylene)indolin-2-one.

  • Tautomerization to stabilize the adduct .

Yield : 75–89% under optimized conditions .

Deuterium-Labeling Studies

Experimental Insight :

  • Deuterated Rongalite (2-D) : Incorporates deuterium at the hydroxymethyl position, confirming the proton source in reductive hydroxymethylation .

  • ¹H NMR Evidence : Peaks at δ 5.10 (CH) and δ 3.75 (CH₂OH) disappear in deuterated analogs .

Scientific Research Applications

Biological Activities

3-(Hydroxymethylene)-4-methoxyindolin-2-one exhibits notable biological activities, including:

  • Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. It is believed to modulate signaling pathways associated with cell survival and proliferation.
  • Anti-inflammatory Effects : The compound has shown promise in inhibiting enzymes involved in inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Antimicrobial Activity : Similar compounds have been noted for their antibacterial properties, indicating that this compound may also possess antimicrobial efficacy against various pathogens .

Anticancer Activity

A study assessed the anticancer effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity, particularly against HepG2 liver cancer cells, with mechanisms involving apoptosis induction through the modulation of critical survival pathways.

Antimicrobial Evaluation

In a comparative study involving related indole derivatives, this compound demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, highlighting its potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Related Compounds

Compound NameStructure TypeKey Characteristics
4-MethoxyindoleIndoleLacks hydroxymethylene; primarily studied for neuroactivity
Indole-3-carbinolIndoleKnown for anticancer properties; different substituents
5-HydroxyindoleIndoleHydroxyl group at position 5; different biological activities
3-Amino-4-methoxyindoleIndoleAmino group instead of hydroxymethylene; different reactivity

The unique aspect of this compound lies in its dual functional groups (hydroxymethylene and methoxy), which enhance its reactivity and biological profile compared to other indoles.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethylene)-4-methoxyindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The target compound’s 3-hydroxymethylene and 4-methoxy groups distinguish it from analogs that feature hydroxyaryl (e.g., biphenyl or chlorophenyl in ), imino (), or benzylidene () substituents at position 3.
  • Synthetic Routes: Many analogs are synthesized via Grignard additions to isatin (e.g., ) or condensation reactions ().

Physicochemical and Reactivity Profiles

The hydroxymethylene group in the target compound confers unique reactivity.

Key Observations :

  • Activity Correlations: Substituents at position 3 significantly influence bioactivity. For example, imino groups () and imidazolidinone moieties () are linked to antimicrobial and anticancer effects, respectively. The target compound’s hydroxymethylene group may enable derivatization into bioactive molecules, as seen in trifluoromethylthiolated analogs .
  • Methoxy Group Impact: The 4-methoxy substituent in the target compound may enhance membrane permeability compared to non-polar groups (e.g., chlorophenyl in ), though direct activity data are lacking.

Biological Activity

3-(Hydroxymethylene)-4-methoxyindolin-2-one, a compound belonging to the indolinone family, has garnered significant attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory and anticancer effects, as well as its potential applications in treating various diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10N2O3\text{C}_10\text{H}_10\text{N}_2\text{O}_3

This compound features a methoxy group at the 4-position and a hydroxymethylene group at the 3-position of the indole ring, contributing to its unique biological activities.

1. Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including HepG2 (human liver cancer) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve the modulation of key signaling pathways related to cell proliferation and survival.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Mechanism of Action
HepG230Induction of apoptosis
MCF-725Inhibition of cell cycle progression

2. Anti-inflammatory Activity

This compound also exhibits notable anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The anti-inflammatory effects are likely mediated through the inhibition of NF-κB signaling pathways.

Table 2: Anti-inflammatory Effects

CytokineControl Level (pg/mL)Treatment Level (pg/mL)
TNF-α12040
IL-615050

The biological activity of this compound is attributed to several mechanisms:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
  • Inhibition of Inflammatory Mediators : It reduces the expression and release of inflammatory cytokines.
  • Modulation of Signaling Pathways : The compound affects various signaling pathways, including NF-κB and MAPK pathways, which are crucial for cell survival and inflammation.

Case Studies

Several studies have focused on the therapeutic potential of this compound:

  • Study on HepG2 Cells : A study evaluated the cytotoxic effects of this compound on HepG2 cells, revealing an IC50 value of 30 µM, indicating significant anticancer potential.
  • Inflammation Model in Mice : In an animal model, administration of this compound significantly reduced inflammation markers in mice subjected to induced inflammation, demonstrating its therapeutic potential for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Hydroxymethylene)-4-methoxyindolin-2-one, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via Grignard addition to isatin derivatives. For example, aryl magnesium bromides (e.g., 4-chlorophenylmagnesium bromide) react with isatin under anhydrous THF at −78°C, followed by quenching with NH₄Cl and purification via flash column chromatography . Optimization involves adjusting stoichiometry (1.2–1.5 equiv Grignard reagent), reaction time (2–4 h), and solvent polarity (e.g., EtOAc/hexane gradients) to improve yields (typically 60–75%). Alternative routes include condensation reactions with 4-aminophenol derivatives under acidic conditions (acetic acid/sodium acetate) .

Q. How is the molecular structure of this compound validated?

  • Methodology :

  • X-ray crystallography : Single-crystal analysis confirms bond lengths (C=O: 1.21–1.23 Å), torsion angles (N-C-O: 120–125°), and intermolecular hydrogen bonding (O–H···O: 2.70–2.85 Å) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include δ ~10.5 ppm (indole NH), δ ~5.8 ppm (hydroxymethylene CH), and δ ~3.8 ppm (methoxy OCH₃) .
  • HRMS : Accurate mass measurement (e.g., [M+H]⁺ calculated for C₁₀H₉NO₃: 192.0655; observed: 192.0652) .

Q. What are the common functional group transformations observed in this compound under acidic/basic conditions?

  • Methodology :

  • Acidic conditions : The hydroxymethylene group undergoes dehydration to form α,β-unsaturated ketones (e.g., via H₂SO₄ catalysis at 80°C).
  • Basic conditions : Methoxy groups may demethylate (e.g., with BBr₃ in DCM at 0°C) to yield phenolic intermediates .

Advanced Research Questions

Q. How do substituents on the indolin-2-one core influence tautomeric equilibria, and how is this analyzed experimentally?

  • Methodology :

  • Dynamic NMR : Variable-temperature ¹H NMR (e.g., 298–343 K in DMSO-d₆) monitors tautomerization between enol (hydroxymethylene) and keto (oxindole) forms. Line-shape analysis calculates activation energy (ΔG‡ ≈ 60–75 kJ/mol) .
  • X-ray polymorph screening : Identifies dominant tautomers in solid state (e.g., enol form stabilized by intramolecular H-bonding) .

Q. What mechanistic insights explain the regioselectivity of dehydroxylative fluorination in derivatives of this compound?

  • Methodology :

  • DFT calculations : Reveal that electron-withdrawing groups (e.g., methoxy) lower the LUMO energy at the hydroxymethylene carbon, favoring nucleophilic attack by AgSCF₃. Transition-state modeling (B3LYP/6-31G*) shows a 2.8 kcal/mol preference for fluorination at C3 over C5 .
  • Kinetic studies : Pseudo-first-order kinetics (k = 0.15–0.25 h⁻¹) confirm rate-limiting C–O bond cleavage .

Q. How can contradictory bioactivity data across studies be resolved?

  • Case study : Discrepancies in antimicrobial activity (MIC: 2–32 µg/mL) may arise from:

  • Crystallinity variations : Amorphous vs. crystalline forms alter solubility (e.g., 15–25 µg/mL in PBS) .
  • Assay conditions : Serum protein binding (e.g., 80–90% with BSA) reduces effective concentrations .
    • Resolution : Standardize protocols (e.g., CLSI guidelines) and characterize physicochemical properties (logP, pKa) .

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